4-Benzylpiperidine-1-carboximidamide
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Overview
Description
4-Benzylpiperidine-1-carboximidamide is a chemical compound known for its interaction with the TTD groove of the UHRF1 protein, favoring the open conformation of UHRF1. This interaction alters UHRF1 functions, making it a compound of interest in various scientific studies .
Preparation Methods
The synthesis of 4-Benzylpiperidine-1-carboximidamide typically involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Benzylpiperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Benzylpiperidine-1-carboximidamide has several scientific research applications:
Mechanism of Action
4-Benzylpiperidine-1-carboximidamide exerts its effects by interacting with the TTD groove of the UHRF1 protein, favoring its open conformation. This interaction reduces UHRF1’s affinity for trimethylated histone H3 (H3K9me3), altering its functions and potentially reactivating tumor-suppressor genes . Additionally, as a monoamine releasing agent, it selectively releases dopamine and norepinephrine, influencing neurotransmitter levels in the brain .
Comparison with Similar Compounds
4-Benzylpiperidine-1-carboximidamide can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
Tetrahydroisoquinoline: A compound with various pharmacological activities, including MAOI activity.
Properties
Molecular Formula |
C13H19N3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-benzylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C13H19N3/c14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15) |
InChI Key |
BYAUYVJQTAFGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=N)N |
Origin of Product |
United States |
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